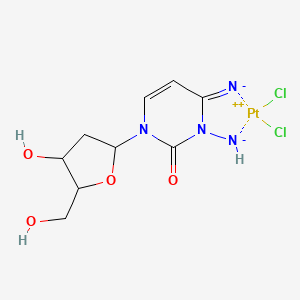
Platinum, (3-amino-2'-deoxycytidine-NN3,N4)dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro-: is a platinum-based compound with the molecular formula C₉H₁₄Cl₂N₄O₄Pt and a molecular weight of 508.22 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- typically involves the coordination of platinum with 3-amino-2’-deoxycytidine. The process generally includes the following steps:
Ligand Preparation: 3-amino-2’-deoxycytidine is synthesized or procured.
Coordination Reaction: The ligand is reacted with a platinum precursor, such as potassium tetrachloroplatinate (K₂PtCl₄), in an aqueous solution.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:
Bulk Synthesis: Large-scale synthesis of 3-amino-2’-deoxycytidine.
Coordination Chemistry: Large-scale coordination reactions using industrial reactors.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of different species.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (AgNO₃) can be used to facilitate chloride substitution.
Redox: Reducing agents like sodium borohydride (NaBH₄) or oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Major Products
Substitution: Formation of new platinum complexes with different ligands.
Redox: Changes in the oxidation state of platinum, leading to different platinum species.
Hydrolysis: Formation of aquo complexes and other hydrolyzed species.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its platinum center.
Coordination Chemistry: Studied for its unique coordination properties and potential to form novel complexes.
Biology and Medicine
Anticancer Research: Investigated for its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.
DNA Interaction: Studied for its ability to bind to DNA, which is crucial for its anticancer activity.
Industry
Material Science:
Pharmaceuticals: Used in the synthesis of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- involves its interaction with DNA. The compound binds to the DNA, causing cross-linking and disrupting the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include the nitrogen atoms in the purine and pyrimidine bases of DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
Platinum, (3-amino-2’-deoxycytidine-NN3,N4)dichloro- is unique due to its specific ligand structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form specific interactions with DNA and other biomolecules makes it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C9H12Cl2N4O4Pt |
|---|---|
Poids moléculaire |
506.20 g/mol |
Nom IUPAC |
[3-azanidyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-ylidene]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C9H12N4O4.2ClH.Pt/c10-7-1-2-12(9(16)13(7)11)8-3-5(15)6(4-14)17-8;;;/h1-2,5-6,8,11,14-15H,3-4H2;2*1H;/q-2;;;+4/p-2 |
Clé InChI |
JVFZTMPIQZTRQP-UHFFFAOYSA-L |
SMILES canonique |
C1C(C(OC1N2C=CC(=[N-])N(C2=O)[NH-])CO)O.Cl[Pt+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



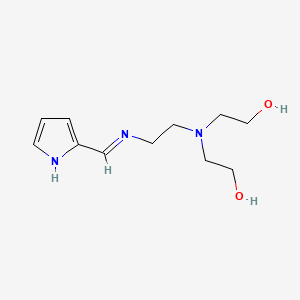
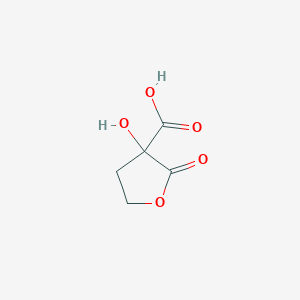

![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
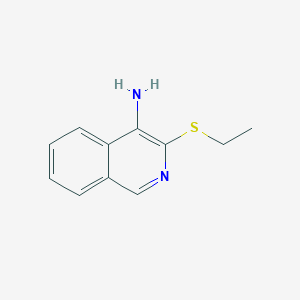
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
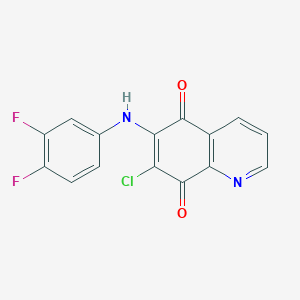
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
